2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid
Overview
Description
“2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid” is a chemical compound with the CAS Number: 1017778-84-5 . Its molecular weight is 234.17 . The IUPAC name for this compound is [2-methoxy-3-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds like Mosher’s acid react with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is ambient .Scientific Research Applications
Synthesis and Anti-Oxidation Activities
Research by Ren (2004) focused on the synthesis and anti-oxidation activities of a compound closely related to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. This study synthesized the compound from isovanillin and rodanine and evaluated its anti-oxidation activities using the DPPH radical scavenging method. The compound demonstrated notable anti-oxidation activities, suggesting its potential use in scientific applications where antioxidant properties are desired Ren, 2004.
Molecular Structure Analysis
Guzei, Gunderson, and Hill (2010) synthesized a compound structurally similar to this compound. Their study focused on analyzing the molecular structure, including the orientation of various substituents and their electronic properties. This research is significant for understanding the physical and chemical properties of such compounds Guzei, Gunderson, & Hill, 2010.
Synthesis of Novel Indole-Benzimidazole Derivatives
Wang et al. (2016) explored the synthesis of novel compounds using derivatives of indole carboxylic acids, which include compounds related to this compound. This research highlights the synthesis processes and potential applications of such compounds in various scientific fields Wang et al., 2016.
Applications in Chemical Analysis
Libánský et al. (2015) developed a method using carbon composite electrodes for the voltammetric determination of tumor biomarkers, including a compound similar to this compound. This study demonstrates the relevance of such compounds in the development of analytical methods for clinical and biochemical research Libánský et al., 2015.
Synthesis and Antimicrobial Evaluation
Noolvi et al. (2016) synthesized a series of thiadiazole derivatives of a compound structurally related to this compound and evaluated their antimicrobial activities. This research contributes to the understanding of the potential use of such compounds in developing new antimicrobial agents Noolvi et al., 2016.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-3-2-6(5-9(14)15)4-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJBALZZRCDJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674006 | |
Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000566-45-9 | |
Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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